molecular formula C20H10O2 B110910 Benzo[a]pyrene-9,10-dione CAS No. 82120-25-0

Benzo[a]pyrene-9,10-dione

Cat. No. B110910
CAS RN: 82120-25-0
M. Wt: 282.3 g/mol
InChI Key: WNKVSGMWEGERTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[a]pyrene-9,10-dione is a chemical compound with the molecular formula C20H10O2 . It is an odourless, silver-gray to black solid .


Synthesis Analysis

The synthesis of substituted pyrenes, such as Benzo[a]pyrene-9,10-dione, involves indirect methods. These methods include reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates . The electronic effects of the carbonyl groups reduce electron density at the usually active positions and render the 9,10 positions the most electron-rich in dione .


Molecular Structure Analysis

The molecular structure of Benzo[a]pyrene-9,10-dione consists of 20 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The average mass is 282.292 Da and the monoisotopic mass is 282.068085 Da .


Chemical Reactions Analysis

Benzo[a]pyrene-9,10-dione can react with DNA to form covalently bonded adducts . The predominant adduct formed comigrates with a standard synthesized by reacting Benzo[a]pyrene-9,10-dione with oligo-p (dG) 10 .


Physical And Chemical Properties Analysis

Benzo[a]pyrene-9,10-dione has a boiling point of 5612°F and a freezing point/melting point of 3497-3515°F . The molecular weight is 252.32 .

Scientific Research Applications

Chromatographic Analysis in Cancer Research

High-pressure liquid chromatography (HPLC) is effectively used for separating benzo[a]pyrene metabolites, including benzo[a]pyrene-9,10-dione, from the parent hydrocarbon. This method facilitates the study of inhibitor action on microsomal benzo[a]pyrene metabolism, which is crucial in cancer research. The study by Selkirk et al. (1974) in "Cancer Research" highlights this application (Selkirk, Croy, Roller, & Gelboin, 1974).

Role in Carcinogenicity and Mutagenicity

Benzo[a]pyrene metabolites, including 9,10-dione, have been studied for their carcinogenic potential. A study by Sen et al. (2012) in "Chemical Research in Toxicology" demonstrated that benzo[a]pyrene-derived radical cations, including 1,6-dione and 3,6-dione, contribute to mutagenesis, although they are less potent compared to other pathways (Sen, Bhojnagarwala, Francey, Lu, Penning, & Field, 2012).

Environmental Impact Studies

Benzo[a]pyrene-9,10-dione's role in environmental pollution has been assessed. Koeber et al. (1999) in "Environmental Science & Technology" found that benzo[a]pyrene diones, including 1,6-dione and 3,6-dione, are significant products of oxidative degradation of benzo[a]pyrene in air particulate matter, indicating their environmental impact (Koeber, Bayona, & Niessner, 1999).

Biochemical Analysis and DNA Interaction

The interaction of benzo[a]pyrene-9,10-dione with DNA, RNA, and proteins has been a subject of study. Koreeda et al. (1978) in "Science" investigated the stereostructure and cellular reactions of the 7,8-diol-9,10-epoxide metabolites of benzo[a]pyrene, demonstrating their binding with cellular RNA and DNA in vivo (Koreeda, Moore, Wislocki, Levin, Yagi, & Jerina, 1978).

Detoxification Studies

The detoxification of benzo[a]pyrene-7,8-dione by sulfotransferases (SULTs) in human lung cells was explored by Zhang et al. (2012) in "The Journal of Biological Chemistry." This study identified SULT1A1 as a major SULT in lung cells involved in the detoxification of the corresponding catechol, suggesting its protective role against the genotoxic benzo[a]pyrene-7,8-dione (Zhang, Huang, Blair, & Penning, 2012).

Safety And Hazards

Benzo[a]pyrene-9,10-dione is considered hazardous. It may cause an allergic skin reaction, genetic defects, cancer, damage to fertility or the unborn child, and damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life .

Future Directions

Future research on Benzo[a]pyrene-9,10-dione could focus on its biodegradation . The development of “omics” approaches could provide new insights into the carcinogenic mechanism of Benzo[a]pyrene-9,10-dione and its photo-degradation mechanism .

properties

IUPAC Name

benzo[a]pyrene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKVSGMWEGERTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=O)C(=O)C=C5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231571
Record name Benzo(a)pyrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[a]pyrene-9,10-dione

CAS RN

82120-25-0
Record name Benzo(a)pyrene-9,10-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082120250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Benzo[a]pyrene-9,10-dione
Reactant of Route 2
Benzo[a]pyrene-9,10-dione
Reactant of Route 3
Benzo[a]pyrene-9,10-dione
Reactant of Route 4
Benzo[a]pyrene-9,10-dione
Reactant of Route 5
Benzo[a]pyrene-9,10-dione
Reactant of Route 6
Benzo[a]pyrene-9,10-dione

Citations

For This Compound
2
Citations
KL Platt, F Oesch - The Journal of Organic Chemistry, 1983 - ACS Publications
Non-K-region1 dihydro diols of polycyclic aromatic hy-drocarbons (PAH), generated by the epoxide hydrolase mediated hydration of metabolically formed arene oxides, play an …
Number of citations: 137 pubs.acs.org
RG Harvey - Synthesis, 1986 - thieme-connect.com
Polycyclic aromatic hydrocarbons (PAH) are formed as products of incomplete combustion of organic matter and are ubiquitous in the environment1'2. Because of the chronic exposure …
Number of citations: 20 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.